4-(2-Phenoxyethoxy)benzamide
Description
4-(2-Phenoxyethoxy)benzamide is a benzamide derivative characterized by a phenoxyethoxy substituent at the para position of the benzamide core. Its molecular formula is C15H15NO3, with a molecular weight of 265.29 g/mol (inferred from structural data). The compound is often utilized as a precursor or pharmacophore in drug discovery, particularly in the development of α1-adrenolytic agents, gastroprokinetic drugs, and enzyme inhibitors . Key structural features include:
- A benzamide backbone providing hydrogen-bonding capacity via the amide group.
- A 2-phenoxyethoxy chain contributing to lipophilicity and influencing receptor binding kinetics.
Notably, derivatives such as N-(5-Amino-2-methylphenyl)-4-(2-phenoxyethoxy)-benzamide (CAS: 1020054-08-3) exhibit extended applications, with molecular weight 362.4 g/mol and formula C22H22N2O3 .
Properties
Molecular Formula |
C15H15NO3 |
|---|---|
Molecular Weight |
257.28g/mol |
IUPAC Name |
4-(2-phenoxyethoxy)benzamide |
InChI |
InChI=1S/C15H15NO3/c16-15(17)12-6-8-14(9-7-12)19-11-10-18-13-4-2-1-3-5-13/h1-9H,10-11H2,(H2,16,17) |
InChI Key |
KSRUWPGTHCFOAK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Arylpiperazine-Benzamide Derivatives
Compounds like JJGW01 (2-{4-[4-(3-chlorophenyl)piperazin-1-yl]butoxy}benzamide) and JJGW07 (2-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butoxy}benzamide) feature piperazine moieties linked to benzamide via alkoxy chains. These derivatives show potent α1-adrenolytic activity, with substituent position (e.g., chloro vs. methoxy) modulating selectivity and potency. For example, JJGW07’s methoxy group enhances receptor affinity compared to chlorinated analogues .
4-(Phenoxy/Benzyloxy)benzamides as Enzyme Inhibitors
Compounds 7 and 9 (from ) are inhibitors of mono-ADP-ribosyltransferase. 4-Phenoxybenzamide (compound 7) exhibits higher inhibitory potency than 4-benzyloxybenzamide (compound 9), attributed to reduced steric hindrance from the phenoxy group .
Imidazole-Substituted Benzamides
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide demonstrates anticancer activity against cervical cancer cells, highlighting the role of imidazole in enhancing cytotoxicity compared to alkoxy-substituted benzamides .
Physicochemical and Pharmacological Properties
Key Observations:
- Enzyme Inhibition : Electron-withdrawing groups (e.g., fluoro in AS-4370) enhance binding to targets like 5-HT4 receptors .
- Positional Isomerism: N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide () demonstrates how ethoxyethoxy placement at the ortho vs. para position alters pharmacokinetics .
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